2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide
Description
The compound is a complex organic molecule that includes a thiazole ring and an imidazole ring. Thiazoles are a type of five-membered heterocyclic compound that contain sulfur and nitrogen . Imidazoles, on the other hand, are a type of five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds .
Molecular Structure Analysis
Thiazoles and imidazoles are planar molecules due to the conjugation of p-orbitals across the ring. This conjugation also gives them aromatic character .Chemical Reactions Analysis
Thiazoles and imidazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The exact reactions this compound can undergo would depend on the specific substituents and their positions on the rings.Physical and Chemical Properties Analysis
Thiazoles and imidazoles are generally soluble in polar solvents due to their polar nature . They also tend to have relatively high boiling points due to their aromatic character and the presence of nitrogen atoms, which can participate in hydrogen bonding .Future Directions
Properties
IUPAC Name |
2-(2-ethylsulfanyl-1,3-thiazol-4-yl)-N-[(2-pyrazol-1-ylphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS2/c1-2-23-17-20-14(12-24-17)10-16(22)18-11-13-6-3-4-7-15(13)21-9-5-8-19-21/h3-9,12H,2,10-11H2,1H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFVZFRWDGDWIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CS1)CC(=O)NCC2=CC=CC=C2N3C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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